molecular formula C21H19N3O3 B11309942 2-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(prop-2-en-1-yl)acetamide

2-(2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11309942
M. Wt: 361.4 g/mol
InChI Key: WWJJYKXSDHBYPV-OUKQBFOZSA-N
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Description

2-(2-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that features a phenylethenyl group attached to an oxadiazole ring, which is further connected to a phenoxy group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenylethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction. The final step involves the attachment of the phenoxy and acetamide groups through nucleophilic substitution and amidation reactions, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethenyl group can yield epoxides or ketones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

2-(2-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring and phenylethenyl group are likely involved in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and phenylethenyl-substituted molecules. Examples are:

Uniqueness

The uniqueness of 2-(2-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-N-(PROP-2-EN-1-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C21H19N3O3/c1-2-14-22-19(25)15-26-18-11-7-6-10-17(18)21-23-20(27-24-21)13-12-16-8-4-3-5-9-16/h2-13H,1,14-15H2,(H,22,25)/b13-12+

InChI Key

WWJJYKXSDHBYPV-OUKQBFOZSA-N

Isomeric SMILES

C=CCNC(=O)COC1=CC=CC=C1C2=NOC(=N2)/C=C/C3=CC=CC=C3

Canonical SMILES

C=CCNC(=O)COC1=CC=CC=C1C2=NOC(=N2)C=CC3=CC=CC=C3

Origin of Product

United States

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